molecular formula C12H13N3O2 B8347453 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxamide

1-(4-methoxybenzyl)-1H-pyrazole-4-carboxamide

Cat. No. B8347453
M. Wt: 231.25 g/mol
InChI Key: NUQKYZPLRXVPLZ-UHFFFAOYSA-N
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Patent
US08604033B2

Procedure details

According to Scheme 1 Step 3: Oxalyl chloride (227 mmol, 19.5 mL) and three drops of DMF were added to a solution of 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylic acid (114 mmol, 26.4 g) in DCM (227 mL). The reaction mixture was stirred for 30 minutes at room temperature. After evaporation of the solvent, dry DCM (100 mL) was added to the crude residue. The acyl chloride solution was then added at 0° C. to a solution of ammonia in water (454 mmol, 23.4 g) and the reaction mixture was stirred overnight. After filtration and evaporation to dryness, 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxamide (109 mmol, 25.1 g, 96%) was obtained as a colorless solid. The crude product was used without further purification.
Quantity
19.5 mL
Type
reactant
Reaction Step One
Quantity
26.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
227 mL
Type
solvent
Reaction Step One
[Compound]
Name
acyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
23.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.[CH3:7][O:8][C:9]1[CH:23]=[CH:22][C:12]([CH2:13][N:14]2[CH:18]=[C:17]([C:19](O)=[O:20])[CH:16]=[N:15]2)=[CH:11][CH:10]=1.[NH3:24].O>CN(C=O)C.C(Cl)Cl>[CH3:7][O:8][C:9]1[CH:23]=[CH:22][C:12]([CH2:13][N:14]2[CH:18]=[C:17]([C:19]([NH2:24])=[O:20])[CH:16]=[N:15]2)=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
19.5 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
26.4 g
Type
reactant
Smiles
COC1=CC=C(CN2N=CC(=C2)C(=O)O)C=C1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Name
Quantity
227 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
acyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
23.4 g
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent, dry DCM (100 mL)
ADDITION
Type
ADDITION
Details
was added to the crude residue
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
After filtration and evaporation to dryness

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=CC=C(CN2N=CC(=C2)C(=O)N)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 109 mmol
AMOUNT: MASS 25.1 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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